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molecular formula C7H10ClN3 B1591795 2-Chloro-N-isopropyl-4-pyrimidinamine CAS No. 71406-72-9

2-Chloro-N-isopropyl-4-pyrimidinamine

Cat. No. B1591795
M. Wt: 171.63 g/mol
InChI Key: LTFNDXISRKPGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943629B2

Procedure details

In analogy to compound 1.1, a solution of 0.347 g (2.33 mmol) of 2,4-dichloro-pyrimidine in 15 ml of acetonitrile is reacted with 0.22 ml (2.52 mmol) of isopropylamine in the presence of 0.39 ml (2.83 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.26 g (65% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10].C(N(CC)CC)C>C(#N)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:12][CH:9]([CH3:11])[CH3:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.347 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%)
CUSTOM
Type
CUSTOM
Details
results in 0.26 g (65% of theory) of the product

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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